
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate has several potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a ligand for the synthesis of metal complexes, and as a precursor for the synthesis of other bioactive compounds. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.
Wirkmechanismus
The mechanism of action of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is not fully understood, but it is believed to involve the formation of complexes with metal ions, which can lead to changes in their reactivity and biological activity. It has also been shown to inhibit the activity of certain enzymes, which can have a significant impact on cellular processes.
Biochemical and Physiological Effects:
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate has been shown to have a range of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of certain enzymes. It has also been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is its versatility, as it can be used in a wide range of applications, from the synthesis of metal complexes to the development of new drugs. It is also relatively easy to synthesize and has a high purity. However, one of the main limitations of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate, including its use in the development of new drugs for the treatment of cancer and other diseases, its potential as a diagnostic tool for the detection of metal ions in biological samples, and its use in the development of new materials with unique properties. Further research is also needed to better understand the mechanism of action of Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate and its potential toxicity, which can have important implications for its use in scientific research and drug development.
Conclusion:
In conclusion, Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate is a chemical compound with significant potential in various fields of scientific research. Its versatility, ease of synthesis, and potential applications make it an exciting area of study for researchers. However, further research is needed to fully understand its mechanism of action and potential toxicity, which can have important implications for its use in scientific research and drug development.
Synthesemethoden
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate can be synthesized through a series of chemical reactions that involve the use of tert-butylamine, methylamine, and acetic anhydride. The process involves the formation of an oxazole ring, followed by the addition of a methylamino group and a tert-butyl group to the carboxylate group. The final product is a white crystalline powder that is soluble in organic solvents such as dichloromethane and ethanol.
Eigenschaften
IUPAC Name |
tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-6-7(14-9(11-5)12-6)8(13)15-10(2,3)4/h1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMHUCPKBRXHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)NC)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methyl-2-(methylamino)-1,3-oxazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(methoxyimino)methyl]-3-oxobutanamide](/img/structure/B2467029.png)
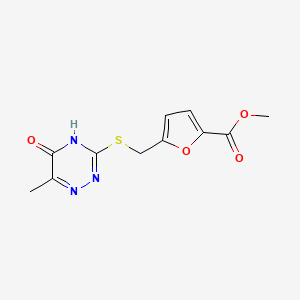
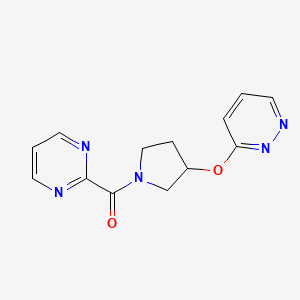
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2467032.png)
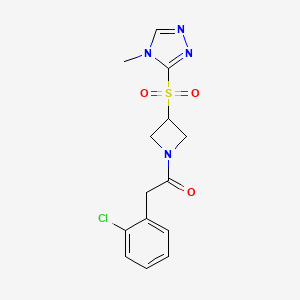
![(1R*,2S*,4S*)-7-Aza-bicyclo[2.2.1]heptane-2-carboxylic acid hydrobromide](/img/structure/B2467035.png)
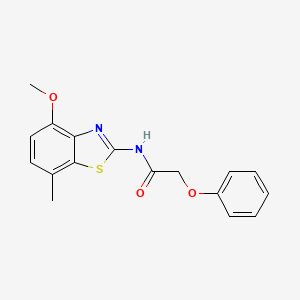
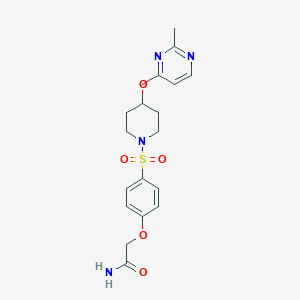
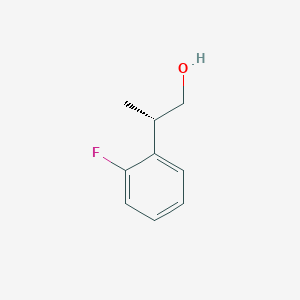
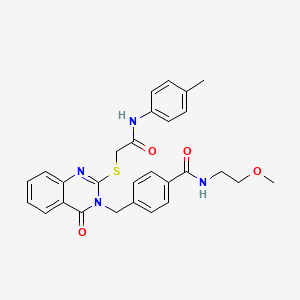
![4-bromo-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2467049.png)
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2467050.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/no-structure.png)
![6-{[4-(cyclohexylcarbonyl)piperazin-1-yl]sulfonyl}-3-isopropyl-1,3-benzoxazol-2(3H)-one](/img/structure/B2467052.png)